Product packaging for D-Lyxose-2-C-d(Cat. No.:)

D-Lyxose-2-C-d

Cat. No.: B1161238
M. Wt: 151.14
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Lyxose-2-C-d is a deuterated isotopologue of the rare pentose sugar, D-Lyxose, where a hydrogen atom at the C2 position is replaced by a stable deuterium atom. This modification makes it an invaluable tool in pharmaceutical and metabolic research, particularly as a tracer for studying biochemical pathways using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. D-Lyxose is a significant precursor in synthetic chemistry for developing therapeutics. It serves as a starting material for anti-tumor drugs, including alpha-galactose ceramide-based immunostimulants. Furthermore, it is a key chiral building block for L-nucleoside analogs, which are crucial in developing potent antiviral drugs. It also acts as a synthetic intermediate for other rare sugars like L-ribose. The deuterated form, this compound, allows researchers to gain deeper insights into the metabolism, stability, and mechanism of action of these promising compounds with greater precision. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₅DH₉O₅

Molecular Weight

151.14

Origin of Product

United States

Synthetic Methodologies for D Lyxose 2 C D

Chemical Synthesis Approaches for Regiospecific Deuteration of Carbohydrates

The chemical synthesis of specifically deuterated carbohydrates requires precise control over reaction conditions to achieve the desired regioselectivity and stereoselectivity. Various methods have been developed for the introduction of deuterium (B1214612) into sugar molecules, which can be adapted for the synthesis of D-Lyxose-2-C-d.

Strategies for the Stereocontrolled Introduction of Deuterium at the C-2 Position

The stereocontrolled introduction of a deuterium atom at the C-2 position of D-lyxose necessitates a synthetic route that allows for the specific modification of this center. One plausible strategy involves the oxidation of the C-2 hydroxyl group to a ketone, followed by a stereoselective reduction using a deuterium source.

For instance, a suitably protected D-lyxose derivative, with hydroxyl groups at other positions masked, could be oxidized at C-2 to yield a 2-keto intermediate. The subsequent reduction of this ketone with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), would introduce the deuterium atom. The stereochemical outcome of this reduction is crucial and would depend on the steric and electronic environment around the carbonyl group, as well as the choice of reducing agent and reaction conditions. The approach of using deuterated reducing agents has been documented for the synthesis of other deuterated carbohydrates.

Another approach involves the opening of an epoxide ring. A precursor with an epoxide spanning C-1 and C-2, or C-2 and C-3, could be synthesized. The regioselective opening of this epoxide with a deuteride reagent would then install the deuterium at the C-2 position. The stereochemistry of the resulting alcohol would be dictated by the mechanism of the epoxide opening (e.g., Sₙ2).

Utilization of Precursor Compounds and Strategic Reaction Pathways for this compound

The synthesis of this compound would likely commence from a readily available starting material, such as D-lyxose itself or a related pentose (B10789219). A strategic reaction pathway would involve a series of protection, oxidation, deuteration, and deprotection steps.

A potential synthetic pathway could be conceptualized as follows:

Protection: D-lyxose would first be protected to prevent unwanted side reactions. This could involve the formation of acetals or silyl (B83357) ethers to mask the hydroxyl groups at positions other than C-2.

Oxidation: The free hydroxyl group at C-2 would then be oxidized to a carbonyl group using a mild oxidizing agent.

Deuteration: The resulting 2-keto-lyxose derivative would be reduced with a stereoselective deuterating agent to introduce the deuterium at the C-2 position.

Deprotection: Finally, the protecting groups would be removed to yield this compound.

The choice of protecting groups is critical to the success of this strategy, as they must be stable to the oxidation and reduction conditions and be removable without affecting the newly introduced deuterium atom.

StepReactionReagents (Examples)
1Protection of hydroxyl groupsAcetone (for isopropylidene acetals), TBDMSCl (for silyl ethers)
2Oxidation of C-2 hydroxylPCC, Swern oxidation, DMP
3Stereoselective reduction of C-2 keto groupNaBD₄, LiAlD₄, deuterated boranes
4DeprotectionAcidic hydrolysis, TBAF

Catalytic Hydrogen Isotope Exchange Methodologies Applied to Carbohydrates

Catalytic hydrogen isotope exchange (HIE) represents a more direct approach to deuteration. This method involves the use of a metal catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, typically deuterium oxide (D₂O) or deuterium gas (D₂).

Ruthenium-on-carbon (Ru/C) has been shown to be an effective catalyst for the H-D exchange in carbohydrates. The reaction is typically carried out in D₂O under a hydrogen or deuterium atmosphere. The selectivity of the exchange is influenced by the accessibility of the C-H bonds to the catalyst surface. For the specific deuteration of D-lyxose at the C-2 position, it might be necessary to employ protecting groups to block exchange at other positions. The efficiency and regioselectivity of such catalytic methods can be influenced by factors such as the catalyst type, solvent, temperature, and the substrate's stereochemistry. While this method offers a more atom-economical approach, achieving high regioselectivity at a single position within a polyhydroxylated molecule like D-lyxose can be challenging.

Enzymatic Synthesis and Biocatalytic Routes for Deuterated D-Lyxose

Enzymatic methods offer the potential for high regio- and stereoselectivity in the synthesis of deuterated compounds due to the inherent specificity of enzymes.

Exploiting Metabolic Pathways and Enzymes for Deuterium Incorporation into Carbohydrates (e.g., Pentose Phosphate (B84403) Pathway Intermediates)

The pentose phosphate pathway (PPP) is a key metabolic route for the biosynthesis and transformation of pentoses. Enzymes within this pathway could potentially be harnessed for the specific incorporation of deuterium into D-lyxose. For instance, an isomerase or an epimerase that acts on a C-2 position of a pentose intermediate could be used in a deuterated solvent (D₂O).

D-lyxose isomerase, which catalyzes the reversible isomerization between D-lyxose and D-xylulose, is a candidate for such an approach. By conducting the enzymatic isomerization of D-xylulose to D-lyxose in D₂O, it may be possible to incorporate a deuterium atom at the C-2 position of D-lyxose during the enediol intermediate stage of the reaction. The success of this strategy would depend on the mechanism of the specific isomerase and the exchange rates of protons with the solvent. A novel D-lyxose isomerase from the hyperthermophilic archaeon Thermofilum sp. has been characterized and shows high specificity for D-lyxose, making it a potential candidate for such biocatalytic applications. nih.gov

Enzyme ClassPotential Application for this compound Synthesis
Isomerases (e.g., D-lyxose isomerase)Catalyze the isomerization of a ketose precursor (e.g., D-xylulose) to D-lyxose in D₂O, potentially leading to deuterium incorporation at C-2.
EpimerasesCould be used to invert the stereochemistry at a specific carbon, and if the reaction proceeds through a deprotonation/reprotonation mechanism, conducting it in D₂O could lead to deuteration.
DehydrogenasesA redox-cycling system involving a dehydrogenase that acts on the C-2 hydroxyl of D-lyxose could be used. Oxidation to the ketone followed by reduction with a deuterated cofactor (e.g., NADH-d) could introduce deuterium.

Microbial Fermentation and Engineered Systems for Deuterated Sugar Production

Metabolic engineering of microorganisms provides a powerful platform for the production of isotopically labeled compounds. By manipulating the metabolic pathways of a host organism, such as Escherichia coli or Saccharomyces cerevisiae, it is possible to direct the flow of carbon from a deuterated starting material to the desired product.

To produce this compound through fermentation, one could engineer a microbial strain to overproduce D-lyxose. This could involve the introduction of genes for D-lyxose biosynthesis and the knockout of competing pathways. The fermentation would then be carried out in a medium containing a deuterated carbon source, such as deuterated glucose. The metabolic pathways of the microorganism would process the deuterated substrate, leading to the incorporation of deuterium into the D-lyxose product. The specific labeling pattern would depend on the metabolic route and the enzymatic reactions involved. Identifying the precise metabolic engineering strategy to achieve specific deuteration at the C-2 position would require a detailed understanding of the organism's pentose metabolism.

Alternatively, whole-cell biocatalysis using an engineered strain overexpressing a specific enzyme, such as D-lyxose isomerase, could be employed. The cells would be used to convert a suitable precursor to D-lyxose in a deuterated medium, facilitating the incorporation of deuterium.

Methodological Challenges and Innovations in this compound Synthesis

The synthesis of this compound presents a dual challenge: the efficient construction of the rare pentose D-lyxose and the precise, stereoselective incorporation of a deuterium atom at the C-2 position. The methodological hurdles and innovative solutions are therefore best understood by examining these two aspects separately before considering the integrated synthesis.

Challenges in the Synthesis of the D-Lyxose Backbone:

The synthesis of D-lyxose, a C-2 epimer of D-xylose and a C-4 epimer of D-ribose, is inherently challenging due to its rare occurrence in nature. Traditional chemical syntheses often suffer from low yields, the need for extensive protecting group manipulations, and the formation of multiple stereoisomers that are difficult to separate.

A notable challenge is achieving the correct stereochemistry, particularly the inversion of configuration at specific carbon atoms of more common starting sugars. For instance, in a recently developed 7-step synthesis of D-lyxose from the more readily available D-arabinose, a key challenge was the inversion of configuration at the C-3 position. nih.gov This was overcome by utilizing a diethylaminosulfur trifluoride (DAST) reagent on a trans-2,3-di-hydroxy pentofuranose (B7776049) intermediate to yield the desired cis-2,3-di-hydroxy configuration. nih.gov While this represents a significant advancement, such multi-step syntheses can still be complex and may not be readily scalable.

Enzymatic and chemo-enzymatic approaches offer alternatives to purely chemical syntheses and can address some of the challenges related to stereoselectivity. However, these methods can be limited by enzyme availability, substrate specificity, and the need for careful control of reaction conditions to prevent side reactions.

Innovations and Challenges in Selective C-2 Deuteration:

The introduction of a deuterium atom at a specific position in a carbohydrate molecule, such as the C-2 position of D-lyxose, is a non-trivial task due to the presence of multiple hydroxyl groups and stereocenters. Achieving high regioselectivity and stereoselectivity is a primary challenge.

Innovations in this area have largely focused on the development of catalytic hydrogen-deuterium (H-D) exchange reactions. These methods offer a more direct and efficient way to introduce deuterium compared to de novo synthesis with deuterated building blocks.

One of the most promising innovative techniques involves the use of heterogeneous catalysts, such as ruthenium on carbon (Ru/C), in the presence of heavy water (D₂O) as the deuterium source. nih.govresearchgate.net This method has been shown to facilitate direct H-D exchange at carbon atoms adjacent to free hydroxyl groups with high chemo- and stereoselectivity. nih.govresearchgate.net The selectivity of this deuteration can be controlled by the strategic use of protecting groups. For the synthesis of this compound, this would likely involve protecting the hydroxyl groups at C-1, C-3, and C-4, leaving the C-2 hydroxyl group free to direct the catalytic deuteration at the adjacent C-2 position.

The table below summarizes some of the innovative catalytic methods that could be adapted for the synthesis of this compound.

Catalyst SystemDeuterium SourceKey Features & AdvantagesPotential Application for this compound Synthesis
Ruthenium on Carbon (Ru/C) D₂OHigh chemo- and stereoselectivity for H-D exchange at carbons adjacent to free hydroxyl groups. nih.govresearchgate.netSelective deuteration at C-2 by protecting other hydroxyl groups.
Iridium-based catalysts D₂Effective for ortho-deuteration directed by functional groups. acs.orgPotentially adaptable for directed deuteration in carbohydrate systems.
Palladium on Carbon (Pd/C) D₂OCan be used for H-D exchange, though selectivity may vary depending on the substrate and conditions.Could be explored as an alternative catalyst for the deuteration step.

The primary challenge in applying these innovative deuteration methods to D-lyxose would be the development of a protecting group strategy that is stable to the deuteration conditions while allowing for selective deprotection to yield the final product. Furthermore, ensuring that the deuteration proceeds without epimerization at the target C-2 position or other stereocenters is crucial. The reaction conditions, including temperature, pressure, and reaction time, would need to be carefully optimized to achieve high deuterium incorporation at the desired position with minimal side product formation.

Advanced Spectroscopic and Chromatographic Characterization of Deuterated D Lyxose

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Deuterium (B1214612) Analysis

NMR spectroscopy stands as a powerful, non-destructive technique for determining the molecular structure of organic compounds. In the context of deuterated sugars like D-Lyxose-2-C-d, various NMR methods provide detailed insights into the location and effects of isotopic substitution.

Deuterium NMR (²H NMR) for Direct Detection and Quantitative Analysis

Deuterium (²H) NMR spectroscopy offers a direct method for observing the deuterium nucleus. Due to the low natural abundance of deuterium (approximately 0.01%), the ²H NMR spectrum of an enriched compound like this compound will exhibit a strong signal at a chemical shift corresponding to the deuterated position. escholarship.org For this compound, a distinct resonance would be expected in the region characteristic of a deuterium atom attached to a secondary carbon bearing a hydroxyl group.

Quantitative ²H NMR can be employed to determine the isotopic enrichment at the C-2 position. researchgate.net By integrating the signal corresponding to the C-2 deuterium and comparing it to a calibrated external or internal standard, the precise level of deuterium incorporation can be calculated. researchgate.net This method is crucial for verifying the isotopic purity of the synthesized compound. However, challenges in ²H NMR include lower sensitivity and broader signals compared to proton NMR, which may require longer acquisition times or specialized techniques like the use of an electronic reference signal (ERETIC) to improve quantification accuracy. researchgate.netresearchgate.net

Proton NMR (¹H NMR) for Elucidation of Isotopic Chemical Shift Effects and Spin-Coupling Patterns

While ¹H NMR directly observes protons, it provides invaluable indirect information about the deuterated site in this compound. The substitution of a proton with a deuterium atom at the C-2 position leads to the disappearance of the corresponding H-2 proton signal in the ¹H NMR spectrum. rsc.org This absence is a primary indicator of successful deuteration at that specific position.

Furthermore, the presence of deuterium at C-2 influences the signals of neighboring protons (H-1 and H-3) through isotopic effects on chemical shifts and the removal of ¹H-¹H spin-spin coupling. The coupling constant (J-coupling) between H-1 and H-2, and H-2 and H-3, which would be present in unlabeled D-lyxose, will be absent or significantly altered in the deuterated analogue. For instance, the signal for H-1, which would typically appear as a doublet due to coupling with H-2, would simplify to a singlet in this compound. researchgate.net Similarly, the multiplicity of the H-3 signal would be reduced. Analysis of these changes in coupling patterns provides definitive confirmation of the C-2 deuteration site. researchgate.netnih.gov

Table 1: Hypothetical ¹H NMR Data Comparison for D-Lyxose and this compound

ProtonD-Lyxose Chemical Shift (ppm) & MultiplicityThis compound Chemical Shift (ppm) & MultiplicityExpected Change
H-1~5.2 (d)~5.2 (s)Disappearance of coupling to H-2
H-2~4.1 (dd)AbsentSignal disappears
H-3~3.8 (dd)~3.8 (d)Disappearance of coupling to H-2
H-4~3.7 (m)~3.7 (m)Minor isotopic shift
H-5a~3.6 (dd)~3.6 (dd)Minor isotopic shift
H-5b~3.5 (dd)~3.5 (dd)Minor isotopic shift
Note: Chemical shifts and multiplicities are illustrative and can vary based on solvent and experimental conditions. 'd' denotes doublet, 'dd' denotes doublet of doublets, 's' denotes singlet, 'm' denotes multiplet.

Carbon-13 NMR (¹³C NMR) with ¹H-Decoupling for Tracing Isotopic Enrichment

¹³C NMR spectroscopy, particularly with proton decoupling, is a key tool for analyzing the carbon skeleton of a molecule. libretexts.orglibretexts.org In the ¹³C{¹H} NMR spectrum of this compound, the signal for the C-2 carbon will exhibit two significant changes compared to its unlabeled counterpart.

First, the resonance for C-2 will show a characteristic upfield shift, known as a one-bond deuterium isotope effect (¹ΔC). This shift is typically in the range of -0.2 to -0.5 ppm. Secondly, the signal will appear as a multiplet (typically a 1:1:1 triplet) due to the C-D coupling, as deuterium has a nuclear spin of 1. In a proton-decoupled spectrum where deuterium is not decoupled, this multiplet provides direct evidence of the C-D bond. researchgate.net

Furthermore, smaller, two-bond isotope effects (²ΔC) can often be observed on the adjacent carbons, C-1 and C-3, which appear as slight upfield shifts. cdnsciencepub.comnih.gov These secondary effects further corroborate the position of the deuterium label. The integration of ¹³C signals is generally not quantitative under standard acquisition conditions due to the nuclear Overhauser effect and long relaxation times. libretexts.orglibretexts.org However, with isotopic enrichment, specialized quantitative ¹³C NMR techniques can be applied. researchgate.net

Table 2: Expected Isotope Effects in the ¹³C{¹H} NMR Spectrum of this compound

CarbonUnlabeled D-Lyxose (ppm)This compound (ppm)Isotope Effect (ΔC in ppm)Multiplicity (in ¹³C{¹H} spectrum)
C-1~97.5~97.4²ΔC ≈ -0.1Singlet
C-2~71.8~71.4¹ΔC ≈ -0.4Triplet
C-3~73.0~72.9²ΔC ≈ -0.1Singlet
C-4~70.1~70.1³ΔC ≈ 0Singlet
C-5~62.5~62.5⁴ΔC ≈ 0Singlet
Note: Chemical shifts and isotope effects are illustrative. Actual values depend on experimental conditions.

Multi-dimensional NMR Techniques for Detailed Structural Elucidation of this compound and its Metabolic Products

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbons. columbia.educolumbia.edu In the HSQC spectrum of this compound, there will be no cross-peak corresponding to the C-2 carbon and its attached proton, providing definitive evidence of deuteration at this position. columbia.edu All other CH groups will show a correlation peak.

These multi-dimensional techniques are also invaluable for tracing the metabolic fate of this compound. By analyzing the NMR spectra of metabolic products, it is possible to determine where the deuterium label has been incorporated, providing insights into metabolic pathways. iosrjournals.org

Mass Spectrometry (MS) Techniques for Isotopic Purity and Distribution Assessment

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. When combined with chromatography, it becomes a powerful tool for analyzing complex mixtures and determining isotopic enrichment.

Gas Chromatography-Mass Spectrometry (GC/MS) for Determination of Positional Deuterium Enrichment

For GC/MS analysis of sugars, derivatization is necessary to increase their volatility. acs.org Common derivatization methods include peracetylation or the formation of aldononitrile acetates. acs.org Once derivatized, the sample is introduced into the GC/MS system.

The mass spectrum of the derivatized this compound will show a molecular ion peak (or characteristic fragment ions) that is one mass unit higher than the corresponding unlabeled compound, confirming the incorporation of a single deuterium atom. nih.govresearchgate.net High-resolution mass spectrometry can further confirm the elemental composition, distinguishing the deuterated compound from any potential ¹³C-containing impurities.

By analyzing the fragmentation pattern of the derivatized molecule, it is often possible to confirm the position of the deuterium label. nih.govmit.edunih.gov Specific fragmentation pathways can lead to ions that either retain or lose the C-2 position. Comparing the mass spectra of the labeled and unlabeled compounds allows for the identification of fragments containing the deuterium atom, thereby confirming its location. nih.govmit.edu This technique is highly sensitive and provides excellent quantitative data on the degree of deuterium enrichment. researchgate.netnih.gov

Table 3: Illustrative GC/MS Fragmentation Data for a Derivatized Pentose (B10789219)

Fragment IonUnlabeled D-Lyxose Derivative (m/z)This compound Derivative (m/z)Implication
Molecular Ion [M]⁺XX+1Single deuterium incorporation
Fragment [M-R₁]⁺ (losing C1)YY+1Deuterium not at C1
Fragment [M-R₂]⁺ (losing C5)ZZ+1Deuterium not at C5
Fragment from C2-C3 cleavageAA or A+1Positional information based on which fragment retains charge
Note: 'X', 'Y', 'Z', and 'A' represent hypothetical mass-to-charge ratios of fragments from the unlabeled derivative. The specific fragments and their m/z values depend on the type of derivatization and the ionization method used.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation and Purity Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone analytical technique for the characterization of non-volatile, thermally labile biomolecules such as carbohydrates. For this compound, ESI-MS serves two primary functions: the unambiguous confirmation of its molecular weight, which verifies the successful incorporation of the deuterium isotope, and the assessment of its isotopic and chemical purity. researchgate.net

In ESI-MS analysis, carbohydrates like D-lyxose are typically ionized through the formation of adducts with cations, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺), or by deprotonation ([M-H]⁻) in negative ion mode. researchgate.net The mass-to-charge ratio (m/z) of these ions is then measured by the mass spectrometer.

The molecular weight of unlabeled D-Lyxose (C₅H₁₀O₅) is approximately 150.13 g/mol . The substitution of a single hydrogen atom with a deuterium atom at the C-2 position to form this compound (C₅H₉DO₅) results in a mass increase of approximately 1.006 Da, yielding a molecular weight of about 151.14 g/mol . ESI-MS can readily detect this mass shift. For instance, when analyzing in positive ion mode, the sodium adduct of unlabeled D-Lyxose would appear at an m/z of approximately 173.12, whereas the deuterated analog would be detected at m/z 174.13.

Purity analysis by ESI-MS involves screening for signals corresponding to potential contaminants. A key aspect is determining the isotopic purity by comparing the relative intensities of the ion signals for the deuterated compound (D₁) and any residual unlabeled material (D₀). researchgate.net The presence of other peaks in the mass spectrum could indicate impurities from the synthesis process, such as other monosaccharides or reaction by-products.

CompoundMolecular FormulaMonoisotopic Mass (Da)Expected Ion Adduct [M+Na]⁺ (m/z)
D-LyxoseC₅H₁₀O₅150.0528173.0423
This compoundC₅H₉DO₅151.0591174.0486

Isotope Ratio Mass Spectrometry (IRMS) for Precision Isotopic Abundance Measurements

Isotope Ratio Mass Spectrometry (IRMS) is a specialized and highly precise technique used to determine the isotopic composition of elements within a compound. fmach.it While ESI-MS can confirm the presence of a deuterium label, IRMS provides quantitative data on the isotopic abundance, offering a precise measure of deuterium enrichment in the this compound sample. fmach.it

The IRMS analytical process typically involves the complete combustion of the organic sample into simple gases. For the analysis of hydrogen isotopes, the sample is converted into hydrogen gas (H₂). This gas is then introduced into the mass spectrometer, which is specifically designed to measure the ratios of stable isotopes—in this case, the ratio of deuterium (²H) to hydrogen (¹H). oiv.int

The results from IRMS are expressed using the delta (δ) notation, in units of "per mil" (‰ or parts per thousand). This value represents the deviation of the sample's isotopic ratio from that of an international standard, such as Vienna Standard Mean Ocean Water (V-SMOW) for hydrogen isotopes. oiv.int

For this compound, a significantly positive δ²H value relative to a non-deuterated D-lyxose reference standard would provide definitive, quantitative proof of deuterium enrichment. This high-precision measurement is critical for studies where the exact level of isotopic incorporation must be known and controlled. It allows for a clear distinction between compounds with naturally occurring isotopic abundances and those that have been synthetically labeled. fmach.itfmach.it

ParameterDescriptionRelevance to this compound Analysis
Measurement ²H/¹H Isotope RatioQuantifies the ratio of deuterium to protium (B1232500) in the sample.
Sample Preparation Combustion or high-temperature conversion to H₂ gas. oiv.intConverts the analyte into a simple gas suitable for IRMS analysis without isotopic fractionation. oiv.int
Standard Vienna Standard Mean Ocean Water (V-SMOW)Provides a universal reference point for comparing deuterium abundance.
Reporting Unit Delta notation (δ²H) in per mil (‰)A high positive δ²H value confirms and quantifies the deuterium enrichment in the labeled molecule.

Advanced Chromatographic Separations in Conjunction with Spectroscopic Methods (e.g., HPLC-MS)

The analysis of a synthesized compound like this compound often requires a combination of separation and detection techniques to handle the complexity of the sample matrix. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful hyphenated technique ideally suited for this purpose. nih.gov It allows for the physical separation of this compound from unlabeled precursors, isomers (such as D-Xylulose), and other impurities prior to mass analysis. nih.govnih.gov

The chromatographic separation of highly polar carbohydrates is typically achieved using methods like hydrophilic interaction liquid chromatography (HILIC). nih.gov HILIC columns, such as those with amino-propyl functional groups, are effective at retaining and separating sugars based on their polarity. nih.gov The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile, and an aqueous solution containing a volatile buffer such as ammonium formate (B1220265) or ammonium acetate, ensuring compatibility with the MS detector. nih.govmdpi.com

As the separated components elute from the HPLC column, they are directed into the electrospray ionization source of the mass spectrometer. The MS detector then generates mass spectra for the molecules in each chromatographic peak. This provides two dimensions of data: the retention time from the HPLC, which is characteristic of the compound under specific conditions, and the mass-to-charge ratio from the MS, which confirms the molecular weight and identity of the eluting compound. shimadzu.com

This combined approach enables the unambiguous identification of the this compound peak in the chromatogram and allows for its quantification, while also identifying and characterizing other components present in the sample. nih.gov

Example HPLC-MS Method Parameters for Deuterated Carbohydrate Analysis
ParameterConditionPurpose
HPLC Column Amino-propyl bonded silica (B1680970) (e.g., 2.1 x 100 mm, 3 µm) nih.govProvides separation of polar analytes like sugars via HILIC.
Mobile Phase A: Water + 10 mM Ammonium Formate B: Acetonitrile + 0.1% Formic Acid nih.govmdpi.comEnables gradient elution for efficient separation and is volatile for MS compatibility.
Flow Rate 0.3 mL/minTypical flow rate for analytical scale columns.
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode shimadzu.comGenerates gas-phase ions from the eluted analytes.
MS Detection Scan or Selected Ion Monitoring (SIM)Detects the m/z of eluting compounds for identification and purity assessment.

Mechanistic and Metabolic Investigations Employing D Lyxose 2 C D

Elucidation of Enzymatic Reaction Mechanisms with Deuterium (B1214612) Labeling

Deuterium labeling at specific positions within a substrate molecule, such as in D-Lyxose-2-C-d, allows researchers to probe the intricate details of enzyme-catalyzed reactions. This approach provides insights into reaction kinetics, active site architecture, and the nature of transient intermediates.

Characterization of Kinetic Isotope Effects (KIE) in this compound Transformations

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and understanding transition state structures. libretexts.org It is defined as the ratio of the reaction rate of a substrate with a lighter isotope to that of the same substrate with a heavier isotope (kL/kH). wikipedia.org When a C-H bond is replaced by a C-D bond at a position that is broken or formed during the rate-determining step, a primary KIE is observed. libretexts.org

Secondary KIEs can also provide valuable information. These effects are observed when the isotopic substitution is at a position not directly involved in bond breaking but close to the reaction center. libretexts.org For this compound, changes in hybridization at the C-2 carbon during the reaction can lead to secondary KIEs, offering clues about the transition state geometry. wikipedia.org

Identification of Enzyme Active Site Specificity and Catalytic Intermediates in D-Lyxose Reactions

The unique three-dimensional structure of an enzyme's active site dictates its substrate specificity. wikipedia.org Deuterium-labeled substrates like this compound are instrumental in mapping the interactions within the active site. The precise positioning of the deuterium atom can influence binding affinity and catalytic efficiency, providing insights into how the enzyme recognizes and orients its substrate.

For example, studies on D-xylose isomerase, an enzyme that can also act on D-lyxose, have utilized deuterium labeling to understand its catalytic mechanism. researchgate.net Neutron diffraction studies, which can locate deuterium atoms, have been pivotal in visualizing the positions of hydrogen atoms and water molecules within the active site during different stages of the reaction. researchgate.netresearchgate.net This has helped to elucidate the roles of specific amino acid residues, such as histidine and lysine, and metal ions in the proton transfer steps of the isomerization process. researchgate.netfrontiersin.org The use of deuterated substrates in conjunction with structural biology techniques allows for a detailed reconstruction of the catalytic cycle, including the formation of transient intermediates like enediols. frontiersin.org

Substrate Specificity and Enzyme Kinetic Studies with this compound and Analogs

Enzymes exhibit remarkable specificity, often catalyzing the conversion of only a single type of substrate or a small range of similar molecules. nih.gov Kinetic studies using this compound and its analogs are crucial for quantifying this specificity. By comparing the kinetic parameters—Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax)—for the deuterated substrate versus the non-deuterated form, researchers can assess the impact of the isotopic substitution on enzyme performance.

Several D-lyxose isomerases have been characterized from various microorganisms, each with distinct substrate specificities. For example, the D-lyxose isomerase from Cohnella laevoribosii shows high specificity for D-lyxose, with a much lower activity towards other sugars like D-mannose and L-ribose. nih.gov In contrast, the enzyme from Serratia proteamaculans exhibits broader specificity. nih.gov Using this compound in kinetic assays with these different enzymes could reveal subtle differences in their active sites and catalytic mechanisms.

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)kcat/Km (mM⁻¹s⁻¹)
Cohnella laevoribosii RI-39D-Lyxose22.45434.884.9
Cohnella laevoribosii RI-39L-Ribose121.775.50.2
Cohnella laevoribosii RI-39D-Mannose34.0131.81.4
Serratia proteamaculansD-Lyxose13.3--
Serratia proteamaculansD-Mannose32.2--
Bacillus licheniformisD-Lyxose30.4-3.2
Bacillus licheniformisD-Mannose26-1.6
Thermofilum sp.D-Lyxose74338-
Data compiled from multiple sources. frontiersin.orgnih.govnih.govnih.gov Note: Direct kinetic data for this compound is not available in the provided search results; this table presents data for the non-deuterated D-lyxose and related substrates for comparative purposes.

Tracing Metabolic Pathways and Flux Analysis Using Deuterated D-Lyxose

The fate of a molecule within a cell or organism can be tracked by labeling it with a stable isotope like deuterium. This approach, known as metabolic tracing, is fundamental to understanding metabolic pathways and quantifying the flow of metabolites, a field known as metabolic flux analysis.

Application of this compound in in vitro Biochemical Pathway Investigations

In vitro systems, such as those using purified enzymes or cell-free extracts, provide a controlled environment to study specific biochemical pathways. nih.gov The introduction of this compound into such a system allows researchers to follow the deuterium label as it is incorporated into downstream metabolites. For instance, D-lyxose can be isomerized to D-xylulose, which is an intermediate in the pentose (B10789219) phosphate (B84403) pathway. researchgate.net By analyzing the products of the reaction using techniques like mass spectrometry or NMR spectroscopy, it is possible to determine the pathway of D-lyxose metabolism and identify the enzymes involved.

The use of deuterated substrates can also help to uncover novel metabolic routes. For example, if the deuterium from this compound appears in unexpected metabolites, it could signify the presence of previously uncharacterized enzymatic activities or metabolic connections. This approach has been used to study the metabolism of various deuterated compounds in different biological systems. nih.govacs.org

In vivo Metabolic Flux Analysis in Model Organisms (e.g., microbial systems, rodent models)

Metabolic flux analysis in living organisms provides a dynamic view of metabolism. isotope.com Administering this compound to model organisms, such as bacteria or rodents, allows for the tracing of its metabolic fate in a complex, physiological context. acs.orgnih.gov The deuterium label acts as a tracer that can be detected in various tissues and biofluids, revealing how D-lyxose is absorbed, distributed, and metabolized.

In microbial systems, deuterated substrates are used to study carbon metabolism and identify active members of a microbial community. nih.govresearchgate.net For example, bacteria that can utilize D-lyxose as a carbon source will incorporate the deuterium from this compound into their biomass, including lipids and proteins. whiterose.ac.uk Techniques like Raman microspectroscopy can then be used to detect the deuterium-labeled cells, providing a link between metabolic function and microbial identity. nih.gov

In rodent models, deuterium metabolic imaging (DMI) is an emerging non-invasive technique to visualize metabolic processes in real-time. elifesciences.orgresearchgate.net Following the administration of a deuterated substrate like this compound, magnetic resonance spectroscopy (MRS) can be used to map the spatial distribution of the deuterated substrate and its metabolic products in different organs, such as the brain and liver. acs.orgdiva-portal.org This provides valuable information on tissue-specific metabolism and can be used to study metabolic changes in disease states. elifesciences.orgmit.edu

Organism/SystemApplication of Deuterated SubstrateKey Findings/Insights
Microbial CulturesTracing carbon source utilizationIdentifies active microbes and metabolic pathways. nih.govresearchgate.net
Rodent Models (Brain)Deuterium Metabolic Imaging (DMI)Non-invasive mapping of glucose metabolism and its response to stimuli. acs.orgresearchgate.net
Rodent Models (Liver)Isotope tracing with 2H2O and 13C-glucoseQuantifies hepatic glucose production and lipogenesis. diva-portal.org
Human Studies (ex vivo)13C tracing in liver tissueMaps central carbon metabolism and identifies novel pathways. diva-portal.org
Human Studies (in vivo)DMI with deuterated glucoseAssesses postprandial hepatic glucose kinetics. researchgate.net
This table summarizes the application of deuterated substrates in various models for metabolic flux analysis.

Investigation of D-Lyxose Catabolism and Anabolism Pathways

D-Lyxose, a C-2 epimer of D-xylose, is a rare sugar whose metabolic fate is not as well-defined as more common monosaccharides. The introduction of a deuterium label at the C-2 position (this compound) provides a unique tracer to follow its entry and subsequent transformations within cellular metabolic networks. In some microorganisms, D-lyxose can be isomerized to D-xylulose, which is an intermediate in the pentose phosphate pathway (PPP). nih.gov The enzyme D-lyxose isomerase catalyzes this reversible reaction. nih.gov Studies have shown that D-lyxose can serve as a carbon source for certain bacteria, indicating the presence of active catabolic pathways. nih.gov

The catabolism of D-xylose, a structurally similar pentose, typically proceeds through the xylose isomerase pathway, converting xylose to xylulose, which then enters the PPP. mdpi.com It is plausible that D-lyxose follows a similar route in organisms possessing the necessary enzymatic machinery. The deuterium label from this compound would be retained during the isomerization to D-xylulose-2-C-d, allowing researchers to track its incorporation into subsequent PPP intermediates.

Anabolic pathways originating from D-lyxose are less characterized. However, the intermediates of its catabolism, particularly those of the PPP, are precursors for the biosynthesis of nucleotides, certain amino acids, and other essential biomolecules. nih.gov By tracing the deuterium label from this compound, it is possible to map the flux of carbon from this rare sugar into these anabolic routes.

Analysis of Deuterium Label Loss and Redistribution in Complex Metabolic Networks

The stability and transfer of the deuterium label from this compound are critical for interpreting metabolic data. The C-2 position of aldoses can be subject to isotopic exchange reactions. For instance, the reversible isomerization of glucose to fructose, catalyzed by phosphoglucose (B3042753) isomerase, can lead to the loss of a deuterium label at the C-2 position of glucose. escholarship.org A similar loss could potentially occur with this compound if it undergoes analogous enzymatic transformations.

Furthermore, the interconnectedness of metabolic pathways can lead to the redistribution of the deuterium label. The PPP, a central hub of carbohydrate metabolism, involves a series of reversible reactions catalyzed by transketolase and transaldolase. nih.gov These reactions shuffle carbon atoms between various sugar phosphates, which can lead to the transfer of the deuterium label from the initial C-2 position of a pentose to other positions in different sugar molecules. mdpi.com For example, the conversion of xylulose-5-phosphate (derived from lyxose) and ribose-5-phosphate (B1218738) to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate would result in the redistribution of the deuterium label.

Contributions to the Study of Biosynthesis of Complex Glycoconjugates and Natural Products

The building blocks for complex glycoconjugates and many natural products are often derived from central metabolic pathways like the PPP. frontiersin.orgresearchgate.net this compound serves as a valuable tracer to investigate the contribution of pentose sugars to the synthesis of these intricate molecules.

This compound as a Biosynthetic Precursor for Derivatized Sugars

Glycoconjugates, which include glycoproteins, glycolipids, and proteoglycans, are synthesized from activated sugar donors, typically nucleotide sugars. sci-hub.senih.gov The biosynthesis of these complex molecules begins with monosaccharides that are converted into various derivatized forms. By feeding cells with this compound, researchers can trace the incorporation of the deuterium-labeled pentose into the glycan portions of these glycoconjugates. This allows for the elucidation of the specific pathways and enzymes involved in the conversion of D-lyxose into the constituent sugars of the final product.

The synthesis of many natural products also relies on sugar precursors. researchgate.netbeilstein-journals.org The carbon skeleton of D-lyxose, tracked by its deuterium label, can be followed through the biosynthetic pathways leading to these secondary metabolites. This approach has been instrumental in understanding the assembly of complex natural product structures.

Insights into Pentose Phosphate Pathway Dynamics through Deuterium Labeling

The Pentose Phosphate Pathway is a crucial metabolic route for generating NADPH and producing precursors for nucleotide biosynthesis. nih.gov Deuterium-labeled glucose has been extensively used to probe the fluxes through the oxidative and non-oxidative branches of the PPP. nih.govfrontiersin.org Similarly, this compound can provide specific insights into the pentose-entry points and interconversions within the PPP.

The use of this compound, in conjunction with other isotopic tracers, allows for a more comprehensive understanding of the regulation and dynamics of the PPP under various physiological and pathological conditions. mdpi.commdpi.com

D Lyxose 2 C D in Biomolecular Structural Biology Research Methodologies

Enhancing Nuclear Magnetic Resonance (NMR) Spectroscopy for Biomolecular Structure Elucidation with Deuterated Carbohydrates

NMR spectroscopy is a powerful tool for determining the three-dimensional structures and dynamics of biomolecules in solution. kit.edu However, for larger macromolecules like proteins and nucleic acids, and complex carbohydrates, spectral overlap and rapid signal decay can severely limit the quality and interpretability of the data. oup.comnih.gov Deuteration, the selective replacement of protons (¹H) with deuterium (B1214612) (²H), is a key strategy to overcome these limitations. The use of specifically deuterated monosaccharides, such as D-Lyxose-2-C-d, can be particularly advantageous.

A major challenge in the ¹H NMR spectroscopy of large biomolecules and complex carbohydrates is severe spectral crowding, where numerous proton signals overlap in a narrow chemical shift range. oup.comunina.it This overlap makes it difficult, and sometimes impossible, to assign individual resonances and extract meaningful structural information. oup.comunina.it The ¹H NMR spectra of carbohydrates are particularly prone to this issue, as most ring proton signals, with the exception of the anomeric protons, resonate in a small region (typically 3.2-4.5 ppm). slu.se

The introduction of deuterium at specific positions, as in this compound, simplifies the ¹H NMR spectrum by eliminating the signals from the deuterated sites. rsc.orgtandfonline.com This reduction in the number of proton signals leads to a less crowded spectrum with improved line resolution, facilitating the analysis of the remaining proton resonances. rsc.orgtandfonline.com This "in silico" separation of signals allows for a more straightforward interpretation of complex spectra, which is crucial for studying the structure and interactions of large biomolecules.

The size of a macromolecule significantly impacts its NMR relaxation properties. Larger molecules tumble more slowly in solution, leading to faster transverse relaxation (shorter T₂) and, consequently, broader NMR signals. nih.gov This line broadening can diminish the sensitivity and resolution of NMR experiments, posing a significant challenge for the study of large proteins and RNA molecules. nih.gov

Deuteration offers a powerful solution to this problem. By replacing protons with deuterons, the dominant ¹H-¹H dipolar interactions, a major source of transverse relaxation, are significantly reduced. nih.gov The much smaller magnetic moment of deuterium compared to protons leads to a dramatic decrease in the efficiency of this relaxation pathway. acs.org For instance, in perdeuterated ribose, the contribution of these protons to transverse relaxation rates is expected to decrease by a factor of approximately 42. acs.org This reduction in relaxation rates results in narrower linewidths and improved spectral quality, extending the size limit of biomolecules that can be effectively studied by NMR. nih.gov

Furthermore, the optimization of longitudinal relaxation (T₁) is also crucial for the sensitivity of modern NMR experiments. While deuteration can sometimes lead to very long T₁ relaxation times, which can be detrimental to signal averaging, this can be managed by controlling the amount of H₂O in the D₂O solvent. acs.org

The unambiguous assignment of NMR resonances is a prerequisite for any detailed structural analysis. oup.com The spectral simplification achieved through specific deuteration, as with this compound, greatly aids in this process. By eliminating specific proton signals, the assignment of neighboring protons becomes more straightforward through techniques like COSY and TOCSY. d-nb.info

Moreover, specific deuteration is invaluable for conformational studies. The proton magnetic resonance parameters, including chemical shifts and coupling constants, provide detailed information about the conformation of sugars in solution. cdnsciencepub.com For instance, the chemical shift of an axial proton is sensitive to the orientation of neighboring hydroxyl groups. cdnsciencepub.com By selectively removing certain proton signals, the analysis of the remaining signals and their associated coupling constants can provide clearer insights into the conformational preferences of the carbohydrate, such as the dominant chair or boat forms of the pyranose ring. nih.gov This is particularly important for flexible molecules like D-lyxose, which can adopt multiple conformations in solution. nih.gov The use of specifically deuterated compounds allows for more precise measurements of these parameters, leading to a more accurate determination of the conformational landscape. cdnsciencepub.com

Table 1: Impact of Deuteration on NMR Parameters

NMR Parameter Effect of Deuteration Rationale
¹H Linewidth Narrower Reduction of ¹H-¹H dipolar relaxation pathways. nih.gov
Spectral Complexity Reduced Elimination of ¹H signals at deuterated positions. rsc.orgtandfonline.com
Resonance Assignment Simplified Less signal overlap allows for easier identification of remaining proton signals. d-nb.info

| Conformational Analysis | More precise | Clearer measurement of coupling constants and NOEs for remaining protons. cdnsciencepub.com |

Potential Applications in Neutron Scattering and Crystallography for Deuterated Glycans

Neutron scattering and crystallography are powerful techniques for determining the positions of atoms, including hydrogen, in biomolecules. ansto.gov.auosti.gov The ability to "see" hydrogen and deuterium atoms is a unique advantage of neutron-based methods over X-ray crystallography. nih.gov

The use of deuterated glycans, such as those derived from this compound, can significantly enhance the quality and interpretability of neutron scattering and crystallography data. researchgate.net One of the primary advantages of deuteration in this context is the reduction of incoherent scattering from hydrogen. ansto.gov.au Hydrogen has a large incoherent scattering cross-section, which contributes to a high background signal and reduces the signal-to-noise ratio of the diffraction data. ansto.gov.au Replacing hydrogen with deuterium, which has a much smaller incoherent scattering cross-section, significantly improves the quality of the data. ansto.gov.aunih.gov

This improved data quality leads to clearer neutron scattering length density maps, which are used to visualize the molecular structure. ansto.gov.auresearchgate.net In these maps, the negative scattering length of hydrogen can sometimes obscure the signals from neighboring carbon atoms. ansto.gov.au The use of deuterated molecules avoids this issue, resulting in more continuous and interpretable density maps. ansto.gov.au

Furthermore, in small-angle neutron scattering (SANS) studies of protein-carbohydrate complexes, selective deuteration of the glycan component allows for the use of contrast variation techniques. osti.gov By matching the scattering length density of the solvent to that of either the protein or the deuterated glycan, it is possible to make one of the components effectively "invisible" to the neutrons. This allows for the independent structural characterization of each component within the complex. osti.gov The ability to produce deuterated glycans is therefore highly advantageous for studying the interactions between proteins and carbohydrates using neutron-based methods. researchgate.net

Table 2: Advantages of Deuteration in Neutron-Based Structural Biology

Technique Advantage of Deuteration Reason
Neutron Crystallography Improved signal-to-noise ratio Reduced incoherent scattering from hydrogen. ansto.gov.aunih.gov
Neutron Crystallography Clearer nuclear density maps Avoidance of negative scattering density from hydrogen overlapping with positive density from carbon. ansto.gov.au

| Small-Angle Neutron Scattering (SANS) | Contrast variation | Allows for the selective visualization of individual components in a complex. osti.gov |

Computational and Theoretical Investigations of Deuterated D Lyxose

Molecular Dynamics Simulations of D-Lyxose-2-C-d and its Molecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a deuterated sugar like this compound, MD simulations offer profound insights into its structural dynamics and interactions with its environment, particularly in aqueous solutions.

By simulating the trajectory of this compound surrounded by water molecules, researchers can observe how the deuterium (B1214612) substitution at the C-2 position influences the sugar's conformational landscape. A combined approach using NMR spectroscopy and MD simulations has been effectively used to study the conformational behavior of D-lyxose in solution. ehu.es These studies reveal that D-lyxose predominantly exists in pyranose forms. In aqueous solution, the α-anomer in a ¹C₄ chair conformation is the most populated, followed by the β-anomer in a ⁴C₁ chair and the α-anomer in a ⁴C₁ chair. ehu.es This preference is attributed to the effective solvation of the ¹C₄ α-anomer by water molecules. ehu.es MD simulations show that in solution, D-lyxose tends not to form intramolecular hydrogen bonds, but rather engages in strong intermolecular hydrogen bonds with the surrounding water. ehu.es

The introduction of deuterium at the C-2 position would be explicitly defined in the MD force field. Simulations can then predict changes in the hydrogen-bonding network between the sugar and solvent molecules. The slightly different vibrational properties and bond lengths of the C-D bond compared to the C-H bond can lead to subtle shifts in the equilibrium populations of different conformers. While these effects may be small, they can be critical for understanding the sugar's interaction with biological targets like enzymes or transporters.

Neutron diffraction with isotopic substitution (NDIS) experiments, often interpreted with the aid of MD simulations, have successfully been used to examine pentose (B10789219) sugars in aqueous solution. nih.gov For instance, by specifically labeling D-xylose with deuterium, researchers have extracted detailed information about the atomic structuring of the solvent and the intramolecular hydroxyl conformations. nih.gov A similar approach for this compound would allow for the precise characterization of the local water structure around the C-2 position, revealing how deuteration impacts hydration shells.

Table 1: Conformational Populations of D-Lyxose in Different Environments
EnvironmentConformerExperimental Population (%)
Aqueous Solutionα-Pyr-1C446 (±5)
β-Pyr-4C134 (±5)
α-Pyr-4C120 (±5)
Gas Phase (α-anomer)4C1 chair60
1C4 chair40
Gas Phase (β-anomer)4C1 chair100 (exclusively)
Data derived from a study combining rotational spectroscopy, NMR, and MD simulations. ehu.es

Quantum Mechanical Calculations for Understanding Isotopic Effects on Reactivity and Structure

Quantum mechanical (QM) calculations provide a fundamental understanding of molecular structure and reactivity based on the principles of quantum mechanics. uzh.ch When applied to this compound, QM methods can precisely quantify the consequences of isotopic substitution, known as kinetic isotope effects (KIEs).

The primary difference between a C-H and a C-D bond is the vibrational frequency; the C-D bond has a lower zero-point energy. If this bond is broken or significantly altered in the rate-determining step of a reaction, a primary KIE will be observed, meaning the deuterated compound will react more slowly than its non-deuterated counterpart. nist.govnih.gov

Studies on the oxidation of aldoses using tritium (B154650) (³H), another heavy isotope of hydrogen, provide a strong model for understanding these effects. In the bromine oxidation of α-D-lyxose-1-t, a significant isotope effect was observed, indicating that the reaction proceeds largely through a direct oxidation pathway where the C1-H bond is broken in the rate-determining step. nist.gov The experimental results showed that for α-D-lyxose, direct oxidation accounts for approximately 94% of the reaction, a much higher proportion than for other aldoses like α-D-galactose (38%). nist.gov This highlights how the specific conformation of the sugar influences its reaction mechanism.

For this compound, QM calculations can model the transition state of various reactions, such as enzymatic phosphorylation or oxidation. By calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated forms, a theoretical KIE can be predicted. This allows researchers to:

Elucidate Reaction Mechanisms: A significant calculated KIE would confirm that the C-2 position is directly involved in the rate-limiting step of a transformation. tandfonline.com

Interpret Experimental Data: Theoretical KIEs can be compared with experimental values to validate proposed mechanisms. unl.edu

Table 2: Isotope Effects in the Oxidation of Aldoses with Bromine
Aldose AnomerObserved Isotope Effect (k/k)Direct Oxidation (%)
α-D-Lyxose-1-t0.2094
α-D-Galactose-1-t0.5938
α-D-Glucose-1-t0.5544
Data adapted from studies on tritium (k) versus protium (B1232500) (k) isotope effects. nist.gov A smaller k*/k value indicates a larger isotope effect and a greater reliance on the direct oxidation pathway involving C-H bond cleavage.

In Silico Modeling of Metabolic Networks Integrating Deuterated Substrate Data

In silico modeling of metabolic networks aims to create comprehensive computational models of all the biochemical reactions within a cell or organism. osti.gov These models are powerful tools for predicting how genetic or environmental changes will affect cellular function. The integration of data from deuterated substrates like this compound is a cornerstone of metabolic flux analysis (MFA), a technique used to quantify the rates (fluxes) of metabolic pathways. researchgate.net

The process involves introducing this compound into a biological system (e.g., a cell culture) and tracing the path of the deuterium label as the sugar is metabolized. mdpi.com Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are used to detect the incorporation of deuterium into various downstream metabolites.

This experimental data serves as a critical set of constraints for the in silico metabolic model. The core principle is that the pattern of deuterium labeling in the products is a direct consequence of the network's topology and the relative fluxes through competing pathways. osti.gov For example, if D-lyxose is catabolized through the pentose phosphate (B84403) pathway, the deuterium at C-2 will be transferred to specific positions in intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. By measuring the deuteration pattern of these and other metabolites, the model can be refined to accurately reflect the real-world metabolic state.

Integrating data from this compound allows for:

Pathway Elucidation: Tracing the deuterium label can confirm the activity of presumed metabolic pathways or even uncover novel ones.

Quantitative Flux Analysis: The degree of deuterium enrichment in different metabolites allows for the calculation of absolute or relative reaction rates throughout the network. researchgate.net

Thermodynamic Feasibility Analysis: Deuterium-incorporated MFA can provide information on the Gibbs free energy (ΔG) of reactions, indicating their thermodynamic favorability in vivo. researchgate.net

Model Validation and Refinement: Isotopic tracer data is the gold standard for validating the predictive accuracy of genome-scale metabolic models. osti.gov

The use of deuterated substrates in metabolic modeling represents a powerful synergy between experimental and computational approaches, enabling a quantitative and dynamic understanding of complex biological systems.

Future Perspectives in D Lyxose 2 C D Academic Research

Development of Novel Synthetic Strategies for More Complex and Site-Specific Deuterium (B1214612) Labeling Patterns

Access to deuterated carbohydrates, including D-Lyxose-2-C-d, is currently a significant challenge due to the complexity and high cost of available synthetic methods. anr.fr The development of universal methods for regioselective and enantioselective labeling is a critical area of future research. anr.fr A major bottleneck in glycoscience is the synthesis of pure, well-defined materials, as mixtures can complicate the interpretation of structure-activity relationships. acs.org

Future synthetic strategies will likely focus on overcoming these hurdles. Key areas of development include:

Catalytic Hydrogen Isotope Exchange (HIE): Innovative methods using metallic catalysts are being developed to regioselectively incorporate deuterium without the need for pre-labeled precursors. anr.fr Surface engineering of these catalysts aims to provide access to a diverse array of labeled carbohydrates, from mono-labeled to per-deuterated compounds. anr.fr

Advanced Protecting Group Strategies: The use of directing groups capable of chelating metallic catalysts and transient protecting groups for diol systems will enable more precise chemo- and regio-selective isotope exchange. anr.fr This is crucial for achieving site-specific labeling, such as the deuterium at the C-2 position of D-lyxose.

Flow Chemistry: The implementation of flow chemistry presents an opportunity for rapid, low-cost, and scalable production of deuterated sugars. anr.fr This would make compounds like this compound more accessible for widespread research.

Chemoenzymatic Methods: Combining the selectivity of enzymes with the versatility of chemical synthesis offers a powerful approach. Enzymes could be used to create specific chiral centers or introduce functional groups, which are then chemically modified to install the deuterium label.

| Flow Chemistry | Continuous synthesis in a microreactor system. anr.fr | Rapid, scalable, improved safety and control over reaction conditions. anr.fr | Requires specialized equipment and optimization of flow parameters. |

Integration of this compound Tracing with Advanced Multi-Omics Approaches

To gain a holistic understanding of complex biological systems, researchers are increasingly turning to multi-omics, an integrated approach that combines data from genomics, transcriptomics, proteomics, and metabolomics. azolifesciences.commdpi.com Integrating isotopic tracing data from this compound with these multi-omics datasets can reveal how genetic information flows through to metabolic function. azolifesciences.comfrontlinegenomics.com This integration allows researchers to move beyond measuring static metabolite concentrations to quantifying dynamic pathway activities and understanding their regulation. nih.gov

Future research will focus on developing sophisticated computational and bioinformatic methods to effectively integrate these heterogeneous datasets. azolifesciences.comfrontlinegenomics.com

Transcriptomics: By correlating the metabolic fate of this compound with genome-wide gene expression data (RNA-seq), researchers can identify the specific genes and regulatory networks that control D-lyxose metabolism.

Proteomics: Combining tracer data with proteomic analysis can reveal how the abundance of specific enzymes and transporters correlates with the flux through a given metabolic pathway.

Metabolomics: Using this compound in untargeted metabolomics studies allows for the discovery of novel metabolic products of D-lyxose and provides a dynamic layer to the static snapshot of the metabolome.

Epigenomics: Integrating this compound tracing with studies on DNA modifications can help elucidate how environmental exposures or disease states alter metabolic programming at an epigenetic level. nih.gov

Table 2: Framework for Integrating this compound Tracing with Multi-Omics

Omics Layer Technology Data Generated Integrated Insights with this compound Tracing
Genomics Whole Genome Sequencing DNA sequence, genetic variants. Identification of genetic predispositions affecting D-lyxose metabolism.
Transcriptomics RNA-Sequencing Gene expression levels. azolifesciences.com Correlation of enzyme/transporter expression with metabolic flux from D-lyxose. azolifesciences.com
Proteomics Mass Spectrometry-based Proteomics Protein abundance and post-translational modifications. azolifesciences.com Linking enzyme levels and modifications to the rate of D-lyxose conversion.

| Metabolomics | MS, NMR | Abundance of small molecule metabolites. azolifesciences.com | Mapping the complete metabolic network of D-lyxose and quantifying pathway fluxes. nih.gov |

Expansion of Research into Novel Biological Systems and Previously Unexplored Metabolic Pathways

D-lyxose is a rare sugar, and its metabolic pathways are not well-defined in most organisms. nih.gov This lack of knowledge presents a significant opportunity for discovery. Using this compound as a probe, researchers can explore these uncharted territories of metabolism.

Future research will likely target:

Microbial Metabolism: Many microorganisms possess unique metabolic capabilities. D-lyxose is known to be metabolized by some bacteria, but the pathways are often unclear. nih.gov For instance, while E. coli can be mutated to use L-lyxose, the native pathways for D-lyxose in many species are unknown. nih.gov Tracing this compound in diverse microbial species could lead to the discovery of novel enzymes and pathways, similar to how novel D-xylose degradation pathways were identified in Caulobacter crescentus. nih.gov

Rare Sugar Metabolism in Higher Organisms: The role and metabolism of rare sugars like D-lyxose in plants and animals are largely unknown. nih.gov Isotopic tracing can help determine if D-lyxose can be incorporated into key metabolic networks, such as the pentose (B10789219) phosphate (B84403) pathway via isomerization to D-xylulose, and what the physiological consequences might be. nih.gov

Host-Microbe Interactions: The gut microbiome plays a crucial role in metabolizing dietary components. This compound could be used to study how gut microbes process rare sugars and what impact these metabolites have on host physiology.

Table 3: Potential Research Areas for this compound Tracing

Biological System Unexplored Metabolic Question Potential Impact
Environmental Bacteria (e.g., Pseudomonas) What novel enzymatic pathways exist for D-lyxose catabolism? nih.gov Discovery of new biocatalysts for industrial applications.
Gut Microbiome Can gut commensals metabolize D-lyxose, and what are the downstream metabolites? Understanding the role of rare sugars in gut health and host-microbe symbiosis.
Plant Biology Is D-lyxose synthesized or metabolized in plants, and can it be incorporated into structural polysaccharides? nist.gov Insights into plant cell wall biosynthesis and carbohydrate metabolism.

| Mammalian Cells | Can mammalian cells utilize exogenous D-lyxose, and if so, through which pathways? nih.gov | Elucidating the metabolic fate of rare sugars and their potential therapeutic or toxic effects. |

Advancements in Quantitative Isotopic Tracing Methodologies for Enhanced Precision in Fluxomics

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular reactions. rsc.org The precision of MFA depends heavily on the ability to accurately measure the isotopic labeling patterns of metabolites. nih.gov While stable isotopes like ¹³C are widely used, deuterium offers unique advantages, and advancements in analytical instrumentation are further enhancing the precision of these measurements. nih.gov

Future progress in this area will be driven by:

High-Resolution Mass Spectrometry (MS): Advanced MS instruments with high resolving power can distinguish between isotopologues with very small mass differences, for example, a metabolite labeled with ²H versus one labeled with ¹³C. nih.gov This allows for more complex, multi-isotope tracing experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR, including both ¹³C and ¹⁵N NMR, is a powerful tool for determining the specific position of an isotopic label within a molecule (isotopomer analysis). anr.fr While less sensitive than MS, NMR provides positional information that is invaluable for resolving complex pathway structures. anr.frnih.gov

Deuterium Metabolic Imaging (DMI): DMI is an emerging non-invasive technique that uses magnetic resonance spectroscopy (MRS) to track the fate of deuterated substrates like this compound in vivo. isotope.comnih.govnih.gov It allows for the spatial and temporal mapping of metabolic fluxes, offering tremendous potential for clinical research, particularly in oncology. isotope.comnih.gov

Computational Modeling: The development of more sophisticated mathematical models is crucial for interpreting isotopic labeling data. Dynamic MFA (DMFA) models, for instance, aim to determine flux changes over time in systems not at a steady state, providing a more realistic view of cellular metabolism. rsc.org

Table 4: Analytical Methodologies for Quantitative Isotopic Tracing

Methodology Principle Strengths Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile derivatives of metabolites before ionization and mass analysis. High sensitivity, extensive compound libraries. Requires chemical derivatization, limited to volatile compounds. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates metabolites in liquid phase before ionization and mass analysis. Broad coverage of non-volatile metabolites, high sensitivity. nih.gov Matrix effects, ion suppression.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. Provides positional isotope information (isotopomers), non-destructive. anr.frnih.gov Lower sensitivity compared to MS. nih.gov

| Deuterium Metabolic Imaging (DMI) / MRS | Non-invasive detection of deuterated compounds and their metabolic products in vivo using MRS. isotope.comnih.gov | In vivo spatial and temporal flux data, non-radioactive. nih.gov | Lower spatial resolution than PET, lower sensitivity. nih.govnih.gov |

Q & A

Q. Q1. What methodologies are recommended for synthesizing and characterizing D-Lyxose-2-C-d with isotopic purity?

Answer: Synthesis of deuterated sugars like this compound typically involves enzymatic or chemical deuteration, such as acid-catalyzed exchange in deuterated solvents or enzymatic incorporation using deuterated precursors. Key steps include:

  • Isotopic Purity Validation : Use 1H-NMR^1 \text{H-NMR} to detect residual proton signals and 2H-NMR^2 \text{H-NMR} or mass spectrometry (MS) for deuterium incorporation ratios .
  • Chromatographic Separation : Employ HPLC or LC-MS with deuterium-sensitive detectors to resolve isotopic isomers .
  • Calibration Standards : Prepare internal standards with known deuterium enrichment to quantify isotopic purity .

Q. Q2. How is this compound utilized in metabolic pathway studies, and what are its limitations?

Answer: this compound serves as a tracer to investigate carbohydrate metabolism, particularly in non-canonical pathways. Methodological considerations include:

  • Enzyme Specificity Assays : Test substrate utilization by enzymes like D-xylose isomerase (e.g., Streptomyces spp.), which may not act on D-lyxose due to stereochemical constraints .
  • Tracer Experiments : Combine with 13C ^{13}\text{C}-labeling and GC-MS to track carbon flux in microbial or mammalian systems .
  • Limitations : Structural analogs like D-lyxose may exhibit low reactivity in standard assays, necessitating mutant enzyme screens or computational docking studies .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in enzyme specificity data involving this compound?

Answer: Conflicting results (e.g., ’s finding that Streptomyces D-xylose isomerases do not utilize D-lyxose) require:

  • Comparative Kinetic Assays : Measure KmK_m and VmaxV_{max} across homologs (e.g., bacterial vs. fungal isoforms) under standardized conditions .
  • Structural Analysis : Use X-ray crystallography or cryo-EM to compare active-site geometries and identify steric hindrance from deuterium .
  • Mutagenesis Studies : Introduce point mutations (e.g., W58G in xylose isomerase) to test flexibility toward non-native substrates .

Q. Q4. What advanced analytical strategies address challenges in quantifying this compound in complex biological matrices?

Answer:

  • Isotope Dilution Mass Spectrometry (IDMS) : Spike samples with 13C ^{13}\text{C}-labeled analogs to correct for matrix effects and ionization inefficiencies .
  • High-Resolution MS (HRMS) : Use Orbitrap or TOF detectors to distinguish isotopic clusters and minimize interference from endogenous compounds .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in large datasets and ensure reproducibility .

Q. Q5. How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

Answer:

  • Degradation Kinetics : Perform accelerated stability studies (e.g., 40°C, 75% RH) and monitor deuterium loss via 2H-NMR^2\text{H-NMR} .
  • pH Profiling : Use buffered solutions (pH 2–12) and LC-MS to track decomposition products (e.g., epimerization to D-xylose) .
  • Computational Modeling : Predict degradation pathways using DFT calculations to guide experimental design .

Methodological and Reproducibility Considerations

Q6. What frameworks ensure rigorous formulation of research questions for studies involving this compound?

Answer:

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, "Does deuterium labeling alter the inhibitory effect of D-lyxose on xylose isomerase?" .
  • PICO Framework : Define Population (enzyme/system), Intervention (this compound), Comparison (unlabeled analog), Outcome (kinetic parameters) .
  • Data Transparency : Publish raw NMR/MS spectra and statistical code in repositories like Zenodo to enhance reproducibility .

Q. Q7. How can researchers mitigate bias when interpreting isotopic tracer data from this compound experiments?

Answer:

  • Blinded Analysis : Separate data collection and interpretation teams to reduce confirmation bias .
  • Negative Controls : Include unlabeled D-lyxose and deuterated solvents in assays to isolate tracer-specific effects .
  • Error Propagation Models : Quantify uncertainties in isotopic enrichment measurements using Monte Carlo simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.